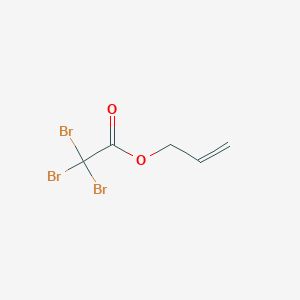

Allyl tribromoacetate

Description

Structure

3D Structure

Properties

CAS No. |

13686-34-5 |

|---|---|

Molecular Formula |

C5H5Br3O2 |

Molecular Weight |

336.80 g/mol |

IUPAC Name |

prop-2-enyl 2,2,2-tribromoacetate |

InChI |

InChI=1S/C5H5Br3O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2 |

InChI Key |

ZXNKJDAAUQGEPD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)C(Br)(Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

Allyl Tribromoacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl tribromoacetate is a halogenated ester containing two reactive functional groups: a terminal allyl group and a tribromoacetate moiety. This combination makes it a potentially valuable building block in organic synthesis, particularly for the introduction of both an allyl group and a tribromoacetyl group into a molecule. This guide provides a detailed overview of the known and predicted chemical properties of this compound, a plausible synthesis protocol, its expected spectroscopic characteristics, and its potential reactivity and applications in the fields of chemical research and drug development.

Chemical and Physical Properties

Table 1: Core Chemical Properties of this compound and Analogues

| Property | This compound (Predicted) | Allyl Bromoacetate (Experimental) | Allyl Chloroacetate (Experimental) | Methyl Tribromoacetate (Predicted) |

| IUPAC Name | prop-2-enyl 2,2,2-tribromoacetate | prop-2-enyl 2-bromoacetate | prop-2-enyl 2-chloroacetate | methyl 2,2,2-tribromoacetate |

| Molecular Formula | C₅H₅Br₃O₂ | C₅H₇BrO₂ | C₅H₇ClO₂ | C₃H₃Br₃O₂ |

| Molecular Weight | 336.80 g/mol [1] | 179.01 g/mol | 134.56 g/mol | 310.77 g/mol |

| Boiling Point | ~220-240 °C (at 760 mmHg) | 175.2 °C (at 760 mmHg)[2] | 164 °C | 266.6 °C (at 760 mmHg) |

| Density | >1.8 g/cm³ | 1.457 g/cm³ | Not available | Not available |

| Appearance | Colorless to pale yellow liquid | Colorless liquid | Colorless liquid | Not available |

Synthesis of this compound

This compound can be synthesized via the esterification of allyl alcohol with a tribromoacetylating agent, such as tribromoacetyl chloride or tribromoacetic anhydride. The reaction with the acyl chloride is generally rapid and high-yielding.

Experimental Protocol: Esterification of Allyl Alcohol with Tribromoacetyl Chloride

This protocol is a standard procedure for the synthesis of esters from an alcohol and an acyl chloride.

Materials:

-

Allyl alcohol (1.0 eq)

-

Tribromoacetyl chloride (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Pyridine or triethylamine (1.2 eq)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions:

-

Allyl alcohol is highly flammable, toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation.[1][3][4][5][6]

-

Tribromoacetyl chloride is expected to be highly corrosive, causing severe skin burns and eye damage, and to react violently with water.[7] Handle in a fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

-

Tribromoacetic acid , a potential hydrolysis product, is corrosive and causes severe burns.[2][8][9][10][11]

-

The reaction should be performed in a well-ventilated fume hood.

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add allyl alcohol and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine or triethylamine to the solution.

-

Slowly add tribromoacetyl chloride dropwise to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are readily available. The following are predictions based on the known spectra of analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three main signals corresponding to the allyl protons:

-

A doublet at approximately 4.8-5.0 ppm, integrating to 2H, corresponding to the methylene protons adjacent to the ester oxygen (-O-CH₂-).

-

A multiplet at approximately 5.9-6.1 ppm, integrating to 1H, corresponding to the internal vinyl proton (-CH=CH₂).

-

Two distinct multiplets or a doublet of doublets between 5.2 and 5.5 ppm, each integrating to 1H, corresponding to the terminal, diastereotopic vinyl protons (=CH₂).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to have five distinct signals:

-

A signal for the quaternary carbon of the tribromoacetyl group (CBr₃) at a relatively low field.

-

A signal for the ester carbonyl carbon (-C=O) in the range of 160-170 ppm.

-

A signal for the methylene carbon adjacent to the ester oxygen (-O-CH₂-) around 65-70 ppm.

-

A signal for the internal vinyl carbon (-CH=) around 130-135 ppm.

-

A signal for the terminal vinyl carbon (=CH₂) around 118-122 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and allyl functional groups:

-

A strong, sharp absorption band for the ester carbonyl (C=O) stretch around 1750-1770 cm⁻¹. The presence of the electron-withdrawing bromine atoms on the alpha-carbon will likely shift this peak to a higher wavenumber compared to a typical alkyl ester.

-

C-O stretching bands in the region of 1250-1100 cm⁻¹.

-

A medium C=C stretching band for the allyl group around 1645 cm⁻¹.

-

=C-H stretching bands for the vinyl group just above 3000 cm⁻¹.

-

C-H stretching bands for the sp³ hybridized methylene group just below 3000 cm⁻¹.

Reactivity and Potential Applications

This compound possesses two key reactive sites, making it a versatile synthetic intermediate.

Reactivity of the Allyl Group

The allyl group can undergo a variety of transformations, including:

-

Addition reactions: The double bond can be subjected to hydrogenation, halogenation, epoxidation, and hydroboration-oxidation.

-

Allylic substitution: The protons on the carbon adjacent to the double bond are susceptible to radical substitution.

-

Palladium-catalyzed reactions: The allyl group is a common substrate in cross-coupling reactions, such as the Tsuji-Trost reaction.

Reactivity of the Tribromoacetate Group

The tribromoacetate moiety influences the molecule's reactivity in several ways:

-

Leaving group potential: The tribromoacetate anion is a good leaving group, facilitating nucleophilic substitution reactions.

-

Radical reactions: The tribromoacetyl group can be a source of bromine radicals under appropriate conditions, useful in radical cyclization or addition reactions.

-

Precursor to other functional groups: The ester can be hydrolyzed to tribromoacetic acid or reduced to the corresponding alcohol.

Applications in Drug Development and Materials Science

While specific applications of this compound are not documented, its structural motifs are relevant in several areas:

-

Medicinal Chemistry: The allyl group is present in numerous bioactive natural products and synthetic drugs and can be used as a handle for further functionalization.

-

Polymer Chemistry: Allyl esters can be used as monomers or cross-linking agents in polymerization reactions. The bromine atoms can impart flame-retardant properties to the resulting polymers.

-

Organic Synthesis: It can serve as a bifunctional building block for the synthesis of complex molecules, allowing for the sequential or simultaneous manipulation of its two reactive centers.

Visualized Workflows and Relationships

Synthesis Workflow

Caption: Synthesis of this compound.

Reactivity Map

Caption: Potential Reactivity of this compound.

Conclusion

This compound is a bifunctional molecule with significant potential as a building block in organic synthesis. While direct experimental data is sparse, its chemical and physical properties, as well as its reactivity, can be confidently predicted from well-understood chemical principles and data from analogous compounds. The synthesis is expected to be straightforward via standard esterification protocols. The presence of both an allyl group and a tribromoacetate moiety opens up diverse avenues for its application in the development of new pharmaceuticals, functional polymers, and other advanced materials. Further research into the specific reactivity and applications of this compound is warranted.

References

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. lyondellbasell.com [lyondellbasell.com]

- 4. nj.gov [nj.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Acetyl chloride, tribromo- | C2Br3ClO | CID 599146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to Allyl Tribromoacetate

Disclaimer: Direct experimental data for allyl tribromoacetate is limited in publicly available scientific literature. This guide has been compiled by leveraging data from structurally analogous compounds and established principles of organic chemistry to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction and IUPAC Nomenclature

This compound, a halogenated ester, presents potential as a reagent in organic synthesis and as a building block for more complex molecules. Its IUPAC name is prop-2-enyl 2,2,2-tribromoacetate [1]. The molecule incorporates two key functional groups: a reactive allyl group and a tribromoacetate moiety, which are expected to dictate its chemical behavior.

Molecular Formula: C₅H₅Br₃O₂[1]

Molecular Weight: 336.8 g/mol [1]

Due to the scarcity of specific studies on this compound, this guide will extrapolate from the known chemistry of related allyl esters and organobromine compounds to discuss its properties, synthesis, and potential applications.

Chemical and Physical Properties

No specific experimental data for the physical properties of this compound were found. The following table presents estimated values and data from analogous compounds to provide a general understanding. For comparison, data for the related compounds allyl bromoacetate and allyl trifluoroacetate are included.

| Property | This compound (Estimated/Inferred) | Allyl Bromoacetate (Experimental) | Allyl Trifluoroacetate (Experimental) |

| CAS Number | Not found | 40630-84-0[2][3][4][5][6] | 383-67-5[7] |

| Boiling Point | > 175.2 °C | 175.2 °C at 760 mmHg[4] | 66-75 °C[7] |

| Density | > 1.457 g/cm³ | 1.457 g/cm³[4] | No data |

| Appearance | Likely a colorless to yellow liquid | No data | No data |

| Solubility | Expected to be soluble in organic solvents | No data | No data |

Synthesis of this compound

Proposed Experimental Protocol: Esterification of Allyl Alcohol with Tribromoacetyl Chloride

This proposed protocol is based on standard esterification procedures and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

Tribromoacetyl chloride

-

Allyl alcohol

-

Anhydrous dichloromethane (DCM) as solvent

-

Triethylamine or pyridine as a base

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., for distillation or chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve allyl alcohol in anhydrous DCM.

-

Cool the solution in an ice bath.

-

Add triethylamine (or pyridine) to the solution.

-

Slowly add a solution of tribromoacetyl chloride in anhydrous DCM to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Chemical Reactivity and Potential Applications

The reactivity of this compound is expected to be governed by its two main functional groups.

-

Allyl Group: The allyl moiety can participate in a variety of reactions, including additions to the double bond and transition metal-catalyzed reactions like the Tsuji-Trost reaction.

-

Tribromoacetate Group: The tribromoacetate is a good leaving group, and the ester can undergo nucleophilic substitution at the carbonyl carbon. The presence of three bromine atoms on the alpha-carbon makes the carbonyl group more electrophilic.

These reactive sites suggest potential applications in:

-

Polymer Chemistry: As a monomer or co-monomer in polymerization reactions.

-

Organic Synthesis: As a building block for introducing the allyl or tribromoacetate functionalities into more complex molecules. The tribromoacetate group could be a precursor for other functional groups.

-

Drug Discovery: As a scaffold or intermediate in the synthesis of novel bioactive compounds. Organobromine compounds are found in a number of pharmaceuticals[2].

Biological Activity Context

While there is no specific information on the biological activity of this compound, organobromine compounds are known to have diverse biological roles. Many are found in marine organisms and are involved in chemical defense mechanisms. Some synthetic organobromine compounds have been developed as pharmaceuticals, including anticancer agents and sedatives[2]. The high reactivity of allyl esters and the potential for the tribromoacetate group to act as a leaving group suggest that this molecule could interact with biological macromolecules, a property that is often explored in drug discovery.

Safety and Handling

No specific safety data sheet (SDS) for this compound was found. The following safety information is inferred from related compounds like allyl bromoacetate and tribromoacetic acid.

Potential Hazards:

-

Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled, similar to allyl bromoacetate[2][3].

-

Irritation: Expected to cause skin and serious eye irritation[2][3].

-

Corrosivity: The tribromoacetic acid precursor is corrosive, and the ester may have corrosive properties or release corrosive substances upon decomposition.

-

Lachrymator: Many halogenated organic compounds are lachrymators (tear-inducing).

Recommended Precautions:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors or dust.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Disclaimer: This safety information is for guidance only. A thorough risk assessment should be conducted before handling this chemical. Consult the safety data sheets of related compounds for more detailed information.

References

- 1. Compound 527612: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 2. Prop-2-enyl 2-bromoacetate | C5H7BrO2 | CID 527610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Compound 527610: Prop-2-enyl 2-bromoacetate - Official Data Source - Virginia Open Data Portal [data.virginia.gov]

- 4. Allylbromoacetate | CAS#:40630-84-0 | Chemsrc [chemsrc.com]

- 5. Cas 40630-84-0,ALLYL BROMOACETATE | lookchem [lookchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. CAS RN 383-67-5 | Fisher Scientific [fishersci.com]

Allyl tribromoacetate molecular weight and formula

An In-depth Technical Guide on Allyl Tribromoacetate

This technical guide provides essential information regarding the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an ester consisting of an allyl group and a tribromoacetate group. Its fundamental molecular characteristics are summarized below.

Quantitative Molecular Information

The molecular formula and weight are crucial for stoichiometric calculations in chemical reactions, analytical characterization, and drug design.

| Property | Value |

| Molecular Formula | C5H5Br3O2[1] |

| Molecular Weight | 336.8 g/mol [1] |

| IUPAC Name | prop-2-enyl 2,2,2-tribromoacetate[1] |

Molecular Composition

The structural composition of this compound is derived from its constituent elements, as illustrated in the following diagram.

Caption: Elemental composition of this compound.

Methodologies and Protocols

The determination of the molecular weight and formula of a chemical compound like this compound is typically achieved through a combination of analytical techniques. As this document is a summary of known properties, detailed experimental protocols for its initial discovery and characterization are not provided. The standard methods for such a determination would include:

-

Mass Spectrometry: To determine the mass-to-charge ratio of the molecule, which directly gives the molecular weight.

-

Elemental Analysis: To determine the percentage composition of each element in the compound, from which the empirical formula can be derived.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the connectivity of atoms, which, in conjunction with other data, confirms the molecular formula.

These are standard analytical procedures and are not presented here as specific experimental protocols. No signaling pathways are associated with the chemical properties of this compound.

References

In-depth Technical Guide on Allyl Tribromoacetate and Related Compounds

Researchers, scientists, and drug development professionals often require detailed information on specific chemical compounds. This guide addresses the available data for Allyl Tribromoacetate and the closely related Allyl Bromoacetate.

However, substantial information is available for the related compound, Allyl Bromoacetate , which shares a similar structural motif. This guide will provide a summary of the available data for Allyl Bromoacetate as a relevant analogue.

Quantitative Data for Allyl Bromoacetate

The following table summarizes the key physical and chemical properties of Allyl Bromoacetate.

| Property | Value | Source |

| CAS Number | 40630-84-0 | PubChem |

| Molecular Formula | C₅H₇BrO₂ | PubChem |

| Molecular Weight | 179.01 g/mol | PubChem |

| IUPAC Name | prop-2-enyl 2-bromoacetate | PubChem |

| Density | 1.457 g/cm³ (predicted) | ChemSrc |

| Boiling Point | 175.2 °C at 760 mmHg (predicted) | ChemSrc |

General Experimental Protocol for the Synthesis of Allyl Haloacetates

The synthesis of allyl haloacetates, such as Allyl Bromoacetate, typically involves the esterification of allyl alcohol with the corresponding haloacetyl halide or haloacetic acid. The following is a general, representative protocol.

Materials:

-

Allyl alcohol

-

Bromoacetyl bromide (or bromoacetic acid)

-

A suitable solvent (e.g., dichloromethane, diethyl ether)

-

A base (e.g., pyridine, triethylamine) to neutralize the acid byproduct

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl alcohol in the chosen solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add bromoacetyl bromide (or bromoacetic acid and a coupling agent) to the stirred solution. If a base is used, it can be added concurrently or after the addition of the bromoacetyl bromide.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (typically several hours to overnight) until the reaction is complete, as monitored by a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction mixture is typically washed with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted acid and salts.

-

The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

The solvent is removed under reduced pressure (rotary evaporation).

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield the pure allyl bromoacetate.

Note: This is a generalized procedure. Specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for the synthesis of a specific allyl haloacetate.

Visualization of a General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of an allyl haloacetate.

Due to the limited availability of specific data for this compound, a more detailed technical guide cannot be provided at this time. Researchers interested in this specific compound may need to perform exploratory synthesis and characterization. The information provided for Allyl Bromoacetate serves as a valuable starting point for understanding the properties and synthesis of related allyl haloacetates.

Spectroscopic Characterization of Allyl Tribromoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for allyl tribromoacetate. Due to the limited availability of direct experimental spectra for this compound in public databases, this document presents a detailed analysis based on the spectroscopic data of structurally analogous compounds, particularly allyl trichloroacetate and other common allyl esters. This guide offers predicted and comparative data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for acquiring such data. The aim is to equip researchers with the necessary information for the identification and characterization of this compound in a laboratory setting.

Introduction

This compound (C₅H₅Br₃O₂) is an organic compound of interest in synthetic chemistry.[1][2] Its molecular structure, featuring an allyl group and a tribromoacetyl moiety, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and structural elucidation. This guide synthesizes the expected spectroscopic characteristics of this compound.

Predicted and Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound and Comparative Data for Allyl Trichloroacetate

| Proton Assignment (Allyl Group) | Predicted Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for Allyl Trichloroacetate | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂-O- | ~4.8 | 4.83 | d | ~5.7 |

| -CH=CH₂ | ~5.9 - 6.0 | 5.95 | m | - |

| =CH₂ (cis) | ~5.4 | 5.42 | d | ~10.5 |

| =CH₂ (trans) | ~5.3 | 5.35 | d | ~17.2 |

Table 2: Predicted ¹³C NMR Data for this compound and Reported Data for Allyl Trichloroacetate [3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reported Chemical Shift (δ, ppm) for Allyl Trichloroacetate |

| C =O | ~165 | 161.3 |

| -C Br₃ | ~35 | - |

| -C Cl₃ | - | 89.9 |

| -O-C H₂- | ~68 | 68.1 |

| -C H= | ~130 | 130.4 |

| =C H₂ | ~120 | 120.3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound and Comparative Data for Allyl Trichloroacetate [3]

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Reported Wavenumber (cm⁻¹) for Allyl Trichloroacetate | Intensity |

| C=O (Ester) | Stretch | ~1750 - 1770 | 1765 | Strong |

| C=C (Alkenyl) | Stretch | ~1645 | 1650 | Medium |

| C-O (Ester) | Stretch | ~1200 - 1300 | 1250 | Strong |

| =C-H | Stretch | ~3080 - 3100 | 3090 | Medium |

| C-H (sp³) | Stretch | ~2950 - 2990 | 2960 | Medium |

| C-Br | Stretch | ~500 - 650 | - | Strong |

| C-Cl | Stretch | - | 830 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 334, 336, 338, 340 | Molecular ion peak (isotopic pattern for 3 Br atoms) |

| [M-Br]⁺ | 255, 257, 259 | Loss of a bromine atom |

| [C₃H₅]⁺ | 41 | Allyl cation |

| [CBr₃]⁺ | 247, 249, 251, 253 | Tribromomethyl cation |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Record a background spectrum of the empty sample holder (or clean ATR crystal) before running the sample.

-

-

Data Processing: The software automatically performs a background subtraction. Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 30-500.

-

Inlet System: Direct infusion or GC injection.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the isotopic distribution pattern with the theoretical pattern for a compound containing three bromine atoms.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.

Caption: Workflow for structural elucidation of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. By leveraging comparative data from analogous compounds and adhering to the detailed experimental protocols, researchers can confidently identify and characterize this compound. The integrated approach of utilizing NMR, IR, and MS, as depicted in the workflow diagram, remains the cornerstone of modern chemical analysis.

References

Allyl Tribromoacetate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

Allyl tribromoacetate is a halogenated ester of interest in organic synthesis and pharmaceutical development. Due to the limited availability of specific stability data for this compound, this guide provides a comprehensive overview of its anticipated stability profile and recommended storage conditions. The information presented is extrapolated from data on analogous halogenated allyl esters and established principles of chemical stability. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe handling, storage, and utilization of this compound to ensure its integrity throughout its lifecycle.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | prop-2-enyl 2,2,2-tribromoacetate | Inferred |

| Molecular Formula | C₅H₅Br₃O₂ | Inferred |

| Molecular Weight | 336.8 g/mol | Inferred |

| Appearance | Likely a liquid at room temperature | Inferred from similar compounds |

| Boiling Point | Expected to be high due to molecular weight and polarity | Inferred |

| Solubility | Likely soluble in organic solvents and insoluble in water | Inferred from similar compounds |

Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, moisture, and pH. The presence of both an allyl group and a tribromoacetyl group suggests susceptibility to specific degradation pathways.

Thermal Stability

Halogenated esters can undergo thermal decomposition. While specific data for this compound is unavailable, studies on other aliphatic polyesters show degradation can begin around 275°C[1]. The tribromoacetyl group may influence this temperature. At elevated temperatures, decomposition is likely to proceed via radical mechanisms or elimination reactions.

Hydrolytic Stability

Esters are susceptible to hydrolysis, a reaction that is catalyzed by both acid and base. The rate of hydrolysis is dependent on pH and temperature. For poly(lactide-co-glycolide) (PLGA), another type of ester, the presence of water and acidic end groups significantly accelerates degradation, especially at elevated temperatures[2]. Given the electron-withdrawing nature of the three bromine atoms, the carbonyl carbon of this compound is expected to be highly electrophilic, making it particularly susceptible to nucleophilic attack by water.

Photostability

Many organic molecules are sensitive to light, which can provide the energy to initiate degradation reactions. Halogenated compounds, in particular, can be susceptible to photolytic cleavage of the carbon-halogen bond. It is prudent to assume that this compound is light-sensitive and should be protected from light to prevent potential degradation.

Recommended Storage Conditions

Based on the stability profile of analogous compounds and general best practices for handling halogenated esters, the following storage conditions are recommended for this compound to ensure its long-term integrity.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize thermal decomposition and slow down potential hydrolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Use a tightly sealed, amber glass container. | To protect from light and prevent ingress of moisture and air. Glass is generally inert to organic compounds. |

| Incompatibilities | Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents. | To prevent catalytic hydrolysis, oxidation, or other chemical reactions. |

Potential Decomposition Pathways

The structure of this compound suggests several potential pathways for its decomposition. Understanding these can aid in the development of analytical methods to assess its purity and stability.

References

Allyl Tribromoacetate: A Comprehensive Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for Allyl Tribromoacetate. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document compiles available data and provides guidance based on structurally related compounds and general principles of handling halogenated organic molecules.

Chemical Identification

| Identifier | Value |

| IUPAC Name | prop-2-enyl 2,2,2-tribromoacetate |

| Molecular Formula | C₅H₅Br₃O₂[1] |

| Molecular Weight | 336.8 g/mol [1] |

| CAS Number | 4640-27-9 |

Physical and Chemical Properties

| Property | Value | Notes |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Flash Point | Data not available | |

| Density | Data not available | |

| Solubility | Insoluble in water. | Based on general properties of similar organic esters. |

Toxicological Information

Detailed toxicological studies on this compound have not been identified. The hazard classification is based on the known toxicity of related allyl compounds and bromoacetates. Allyl compounds can be lachrymatory and toxic, and their toxicity is often associated with their metabolism to acrolein, which is a highly reactive and toxic substance.

| Hazard Class | Classification | Notes |

| Acute Oral Toxicity | Category 3: Toxic if swallowed (Presumed) | Based on the toxicity of related allyl esters. |

| Acute Dermal Toxicity | Category 3: Toxic in contact with skin (Presumed) | By analogy to similar compounds. |

| Acute Inhalation Toxicity | Category 3: Toxic if inhaled (Presumed) | Vapors are expected to be irritating to the respiratory tract. |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation (Presumed) | Halogenated organic compounds are often irritating to the skin. |

| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage (Presumed) | Expected to be a strong irritant and potentially corrosive to the eyes. |

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not available. The following presents a general protocol for the safe handling of hazardous liquid chemicals, which should be adapted based on a risk assessment for the specific procedures being undertaken.

Protocol: Safe Handling of Liquid Halogenated Organic Compounds

-

Risk Assessment: Before handling, conduct a thorough risk assessment, considering the quantity of the substance, the nature of the procedure (e.g., heating, distilling), and the potential for exposure.

-

Engineering Controls: All work must be conducted in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn and buttoned.

-

Respiratory Protection: If there is a risk of inhalation exposure despite engineering controls, a respirator with an appropriate organic vapor cartridge should be used.

-

-

Handling:

-

Use the smallest quantity of the substance necessary for the experiment.

-

Avoid direct contact with skin and eyes.

-

Do not heat the substance in an open container.

-

Ensure all containers are clearly labeled.

-

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep containers tightly closed.

-

Waste Disposal: Dispose of waste in a designated, labeled container for halogenated organic waste, following all institutional and local regulations.

-

Spill Response: In case of a spill, evacuate the area and alert others. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate and contact emergency personnel.

Safety and First Aid Procedures

The following diagrams illustrate the logical flow of safety precautions and first aid measures for this compound.

Disclaimer

This document is intended as a guide and is not a substitute for a formal Safety Data Sheet. All laboratory work should be conducted in accordance with institutional safety policies and procedures. Researchers are strongly encouraged to seek out a certified SDS from the manufacturer before using this compound. The information provided herein is based on the best available data for this compound and its structural analogs at the time of writing.

References

An In-depth Technical Guide on the Reactivity of the Allyl Group in Haloacetates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the allyl group within haloacetate molecules. It is designed to be a valuable resource for professionals in research, science, and drug development, offering detailed insights into reaction mechanisms, quantitative data, and experimental protocols.

Core Concepts of Reactivity

The reactivity of allyl haloacetates is characterized by the interplay between the allyl group and the haloacetate moiety. The allyl group, with its double bond adjacent to a methylene group, provides a site for a variety of reactions.[1] The haloacetate group, with its electron-withdrawing halogen atom, influences the electronic properties of the entire molecule, affecting the reactivity of the allyl group.

The key reactive centers in an allyl haloacetate molecule are:

-

The C=C double bond of the allyl group, which can undergo electrophilic addition reactions.[2]

-

The allylic C-H bonds , which are weakened and susceptible to radical substitution.[1][3]

-

The carbon atom bearing the haloacetate group , which can be a target for nucleophilic substitution, often with allylic rearrangement.

-

The ester linkage , which can be hydrolyzed.[4]

-

The carbon-halogen bond in the haloacetate moiety, which can participate in reactions such as atom transfer radical polymerization.[5]

Key Reactions and Mechanisms

Allyl haloacetates participate in a range of important organic reactions. The following sections detail the mechanisms and provide experimental context for these transformations.

Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

The Tsuji-Trost reaction is a powerful method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[6] In this reaction, a palladium(0) catalyst coordinates to the double bond of the allyl haloacetate, followed by oxidative addition to form a π-allylpalladium complex.[6][7][8] This complex is then attacked by a nucleophile to yield the substituted product.[6]

The regioselectivity of the nucleophilic attack is influenced by the nature of the nucleophile and the ligands on the palladium catalyst. Generally, "soft" nucleophiles (pKa of conjugate acid < 25) attack the allyl moiety directly, while "hard" nucleophiles (pKa of conjugate acid > 25) first attack the metal center.[7][8]

Logical Relationship of the Tsuji-Trost Reaction:

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Radical Reactions

The allylic hydrogens in allyl haloacetates are particularly susceptible to abstraction by radicals, leading to a resonance-stabilized allylic radical.[3] This reactivity is exploited in radical halogenation reactions.

Allylic Bromination: N-Bromosuccinimide (NBS) is commonly used to provide a low, steady concentration of bromine radicals, which favors allylic substitution over addition to the double bond.[3] The reaction is typically initiated by light or a radical initiator.

Atom Transfer Radical Polymerization (ATRP): Allyl haloacetates can be used as monomers in ATRP.[9][10] The halogen atom of the haloacetate group is reversibly transferred between a dormant polymer chain and a transition metal catalyst, allowing for controlled polymer growth.[11]

Experimental Workflow for ATRP of Allyl Methacrylate:

Caption: General workflow for ATRP of allyl methacrylate.

Nucleophilic Substitution

Allyl haloacetates can undergo nucleophilic substitution reactions. The bromine atom in allyl bromoacetate, for instance, can be displaced by various nucleophiles.[2] These reactions can sometimes be accompanied by allylic rearrangements.

Quantitative Data

The following tables summarize key quantitative data related to the properties and reactivity of allyl haloacetates.

Table 1: Physical Properties of Common Allyl Haloacetates

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Allyl Acetate | 591-87-7 | C₅H₈O₂ | 100.12 | 104 |

| Allyl Chloroacetate | 2916-14-5 | C₅H₇ClO₂ | 134.56 | 164 |

| Allyl Bromoacetate | 40630-84-0 | C₅H₇BrO₂ | 179.01 | 65-67 (at 10 mmHg) |

Data sourced from PubChem and commercial supplier information.[12][13][14]

Table 2: Spectroscopic Data for Allyl Chloroacetate

| Spectroscopy Type | Key Signals |

| ¹H NMR | Signals corresponding to the allyl and chloroacetyl protons. |

| ¹³C NMR | Resonances for the carbonyl, chloro-substituted, and allyl carbons. |

| IR | Strong C=O stretch, C-O stretch, and C=C stretch. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |

Detailed spectra can be found in databases such as SpectraBase.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments involving allyl haloacetates.

Protocol 1: Synthesis of Allyl Bromoacetate

Objective: To synthesize allyl bromoacetate via esterification of allyl alcohol with bromoacetic acid.[2]

Materials:

-

Allyl alcohol

-

Bromoacetic acid

-

Sulfuric acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (for washing)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Combine allyl alcohol, bromoacetic acid, and a catalytic amount of sulfuric acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Add toluene to the flask.

-

Heat the mixture to reflux. Water produced during the esterification will be removed azeotropically.

-

Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted bromoacetic acid.

-

Wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure allyl bromoacetate.

Protocol 2: Tsuji-Trost Allylation with Dimethyl Malonate

Objective: To perform a palladium-catalyzed allylation of dimethyl malonate using an allylic acetate.[8]

Materials:

-

Allylic acetate

-

Dimethyl malonate

-

Potassium tert-butoxide (t-BuOK)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of t-BuOK (2.0 eq) in dry THF, add dimethyl malonate (2.2 eq) dropwise at 0 °C under an argon atmosphere.

-

Allow the mixture to warm to 25 °C and stir for 10 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) in one portion.

-

Add a solution of the allylic acetate (1.0 eq) in THF dropwise over 10 minutes.

-

Stir the reaction mixture at 50 °C for 12 hours.

-

Quench the reaction with water and extract with EtOAc.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by flash chromatography.

Applications in Drug Development and Research

The unique reactivity of allyl haloacetates makes them valuable intermediates in organic synthesis, with applications in drug development and materials science.

-

Alkylation: Allyl bromoacetate can act as an alkylating agent, introducing the allyl group into various molecules.[2][16] This is useful for modifying the structure and function of potential drug candidates.

-

Cross-linking Agents: Allyl chloroacetate is used as a cross-linking agent in the production of polymers like polyurethane.[17]

-

Protecting Groups: The allyl group can be used as a protecting group for alcohols, carboxylic acids, and amines. It is stable under many reaction conditions and can be selectively removed, often using palladium catalysts.

-

Synthesis of Complex Molecules: The reactions of allyl haloacetates, particularly the Tsuji-Trost reaction, are employed in the synthesis of complex natural products and pharmaceuticals.[6]

Safety Considerations

Allyl haloacetates are reactive and potentially hazardous compounds.

-

Allyl bromoacetate is a severe irritant, a lachrymator (causes tearing), and a potential vesicant (blistering agent).[2]

-

Allyl chloroacetate is also an irritant.

-

These compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[16]

This guide provides a foundational understanding of the reactivity of the allyl group in haloacetates. For more specific applications and advanced methodologies, consulting the primary literature is recommended.

References

- 1. Allyl group - Wikipedia [en.wikipedia.org]

- 2. Buy Allyl bromoacetate | 40630-84-0 [smolecule.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Allyl acetate - Wikipedia [en.wikipedia.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 7. Tsuji-Trost Reaction [organic-chemistry.org]

- 8. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 12. Allyl acetate | C5H8O2 | CID 11584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Allyl chloroacetate | C5H7ClO2 | CID 76206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Allyl acetate [webbook.nist.gov]

- 15. spectrabase.com [spectrabase.com]

- 16. nbinno.com [nbinno.com]

- 17. Allyl chloroacetate | 2916-14-5 | CAA91614 | Biosynth [biosynth.com]

Theoretical studies on Allyl tribromoacetate

An In-depth Technical Guide to the Theoretical Studies of Allyl Tribromoacetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for this compound is scarce in publicly accessible literature. This guide provides a theoretical and predictive overview based on its chemical structure, data from analogous compounds, and established principles of organic chemistry.

Core Compound Information

This compound, with the IUPAC name prop-2-enyl 2,2,2-tribromoacetate, is an ester of allyl alcohol and tribromoacetic acid. Its fundamental properties are summarized below.

| Property | Value | Citation |

| IUPAC Name | prop-2-enyl 2,2,2-tribromoacetate | [1] |

| Molecular Formula | C₅H₅Br₃O₂ | [1] |

| Molecular Weight | 336.8 g/mol | [1] |

| Canonical SMILES | C=CCOC(=O)C(Br)(Br)Br |

Proposed Synthesis

The most probable synthetic route to this compound is the esterification of allyl alcohol with a tribromoacetic acid derivative. A common and efficient method would be the reaction of allyl alcohol with tribromoacetyl chloride in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound (Proposed)

-

To a solution of allyl alcohol (1.0 eq.) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add pyridine (1.1 eq.).

-

Slowly add tribromoacetyl chloride (1.05 eq.) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic and Physical Properties

The following tables summarize the predicted spectroscopic and physical properties of this compound, inferred from its structure and data from analogous compounds like allyl acetate and allyl trichloroacetate.[2][3]

Predicted ¹H and ¹³C NMR Data

| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Coupling Constant (Hz) |

| -CH₂-O- | ~4.8 | dt | J ≈ 5.5, 1.5 |

| -CH= | ~5.9 | ddt | J ≈ 17.2, 10.5, 5.5 |

| =CH₂ (trans) | ~5.4 | dq | J ≈ 17.2, 1.5 |

| =CH₂ (cis) | ~5.3 | dq | J ≈ 10.5, 1.5 |

| ¹³C NMR (Predicted) | δ (ppm) |

| C=O | ~165 |

| -CBr₃ | ~35 |

| -CH₂-O- | ~68 |

| -CH= | ~130 |

| =CH₂ | ~120 |

Predicted IR and Mass Spectrometry Data

| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Functional Group |

| Strong | ~1760-1780 | C=O (ester) stretch |

| Medium | ~1645 | C=C (alkene) stretch |

| Medium | ~1200-1100 | C-O (ester) stretch |

| Strong | ~600-500 | C-Br stretch |

| Mass Spectrometry (Predicted) | m/z Value | Fragment Identity |

| 335/337/339/341 | [M]⁺ (isotope pattern) | Molecular Ion |

| 257/259/261 | [M - Br]⁺ | Loss of a bromine radical |

| 41 | [C₃H₅]⁺ | Allyl cation |

| 295/297/299/301 | [Br₃CCO]⁺ | Tribromoacetyl cation |

Theoretical Reactivity and Mechanisms

The reactivity of this compound is dictated by its two primary functional components: the allyl group and the tribromoacetate moiety.

Radical Reactions

The C-Br bonds in the tribromoacetyl group are significantly weaker than C-H or C-C bonds, making them susceptible to homolytic cleavage upon initiation by heat or light, or through the action of a radical initiator like AIBN. This makes this compound a potential precursor for tribromoacetoxy radicals or tribromomethyl radicals, which can then participate in various radical-mediated transformations.[4]

A key application of similar bromo-compounds is in Atom Transfer Radical Polymerization (ATRP), where the labile C-Br bond allows for controlled polymer growth. This compound could theoretically act as an initiator in such reactions.

Caption: General mechanism for radical initiation from the tribromoacetyl group.

Reactions of the Allyl Group

The double bond of the allyl group is susceptible to electrophilic addition reactions. Furthermore, the hydrogens on the carbon adjacent to the double bond (the allylic position) are reactive towards radical abstraction, leading to a resonance-stabilized allylic radical.[5] This allows for allylic substitution reactions, such as allylic bromination using N-bromosuccinimide (NBS).

Potential Applications in Organic Synthesis and Drug Development

While specific applications for this compound are not well-documented, its structure suggests several potential uses for researchers.

-

Radical Initiator: As discussed, it can serve as a source of radicals for polymerization or other radical-mediated reactions.

-

Allylation Agent: The allyl group can be transferred to other molecules, a common strategy in the synthesis of complex natural products and pharmaceuticals.[6] The allyl motif is found in numerous bioactive molecules and can be a valuable fragment in drug design.[7]

-

Building Block: It can be used as a bifunctional building block, allowing for sequential or orthogonal reactions at the allyl and tribromoacetate moieties.

The presence of the allyl group is of particular interest in drug development. Allyl-containing compounds have demonstrated a wide range of biological activities, including anticancer properties.[7] The ability to introduce this fragment, potentially via a precursor like this compound, is a valuable tool for medicinal chemists.

Caption: Logical relationship between structure and predicted reactivity.

Conclusion

This compound is a molecule with significant, albeit largely theoretical, potential in synthetic chemistry. Its bifunctional nature, combining the versatile reactivity of an allyl group with the radical-forming capability of a tribromoacetate moiety, makes it a compelling target for further study. Researchers in organic synthesis and drug development may find it to be a useful tool for introducing key structural motifs and for initiating controlled radical processes. The protocols and data presented in this guide, though predictive, offer a solid foundation for future experimental investigation into this promising compound.

References

- 1. Compound 527612: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 2. Allyl acetate [webbook.nist.gov]

- 3. Allyl trichloroacetate | C5H5Cl3O2 | CID 138720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]

- 6. scispace.com [scispace.com]

- 7. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Allyl Tribromoacetate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl tribromoacetate, with the systematic IUPAC name prop-2-enyl 2,2,2-tribromoacetate, is a halogenated ester of significant interest in synthetic organic chemistry. This technical whitepaper provides a comprehensive overview of its discovery, historical synthesis, and detailed experimental protocols. The document elucidates the primary synthesis pathway, the acid-catalyzed esterification of tribromoacetic acid with allyl alcohol, and presents its known physical and chemical properties in a structured format. Furthermore, this guide includes detailed diagrams of the reaction mechanism and experimental workflow to facilitate a deeper understanding and practical application of this compound in a research and development setting.

Introduction

This compound (C₅H₅Br₃O₂) is a chemical compound whose utility in organic synthesis stems from the reactivity of both the allyl group and the tribromoacetyl moiety. While a definitive historical record of its initial discovery is not prominently documented in scientific literature, its synthesis logically follows from established principles of esterification developed in the 19th and early 20th centuries. The primary method for its preparation is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that comprehensive experimental data for this specific compound is limited in publicly accessible databases.

| Property | Value |

| IUPAC Name | prop-2-enyl 2,2,2-tribromoacetate |

| CAS Number | 16494-03-8 |

| Molecular Formula | C₅H₅Br₃O₂ |

| Molecular Weight | 336.8 g/mol [1] |

Note: Further experimental validation of properties such as boiling point, melting point, density, and spectroscopic data is required for a complete profile.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Fischer-Speier esterification of tribromoacetic acid with allyl alcohol, using a strong acid as a catalyst.

Reaction Principle

The reaction involves the protonation of the carbonyl oxygen of tribromoacetic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of allyl alcohol attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting ester yields this compound.

Detailed Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on standard Fischer esterification procedures.

Materials:

-

Tribromoacetic acid (1.0 eq)

-

Allyl alcohol (1.5 eq)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

-

Anhydrous Sodium Sulfate

-

Diethyl ether

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated Sodium Chloride solution)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tribromoacetic acid (1.0 eq) and allyl alcohol (1.5 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by thin-layer chromatography).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Visualizing the Synthesis

Fischer Esterification Mechanism

Caption: Mechanism of Fischer-Speier Esterification for this compound Synthesis.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Conclusion

This compound is a valuable, albeit not extensively documented, reagent in organic synthesis. Its preparation via the well-established Fischer-Speier esterification is a straightforward and scalable process, making it accessible for various research and development applications. This technical guide provides the foundational knowledge, including a detailed, generalized experimental protocol and illustrative diagrams, to enable researchers to synthesize and utilize this compound effectively. Further characterization of its physical, chemical, and spectroscopic properties will undoubtedly expand its applications in the field of drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Allyl Tribromoacetate from Tribromoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of allyl tribromoacetate from tribromoacetic acid. Due to the strong acidic nature of tribromoacetic acid and the potential for side reactions with allyl alcohol under harsh acidic conditions, two primary synthetic routes are proposed: a modified Fischer esterification using a mild acid catalyst and a Steglich esterification utilizing a carbodiimide coupling agent. A third alternative, the Mitsunobu reaction, is also presented. These methods are designed to be suitable for laboratory-scale synthesis and offer pathways to producing the target compound for research and development purposes. This document includes detailed experimental procedures, a summary of expected analytical data, and a workflow diagram for the synthetic processes.

Introduction

Allyl esters are valuable intermediates in organic synthesis, finding applications in polymer chemistry, materials science, and as protecting groups in the synthesis of complex molecules. This compound, in particular, is a halogenated organic compound with potential utility as a reactive monomer or as a building block in the synthesis of more complex chemical entities. The synthesis of this ester presents a challenge due to the properties of its precursors. Tribromoacetic acid is a strong carboxylic acid, and allyl alcohol is susceptible to acid-catalyzed rearrangement or polymerization under harsh conditions. Therefore, the choice of esterification method is critical to achieving a good yield and purity of the desired product.

This application note details three potential methods for the synthesis of this compound, moving from a classical approach to milder, more modern techniques to circumvent the potential challenges.

Data Presentation

As no specific experimental data for the synthesis of this compound could be located in the reviewed literature, the following table provides expected and analogous data based on similar compounds such as allyl trichloroacetate.

| Parameter | Fischer Esterification (Predicted) | Steglich Esterification (Predicted) | Mitsunobu Reaction (Predicted) |

| Reactant 1 | Tribromoacetic Acid | Tribromoacetic Acid | Tribromoacetic Acid |

| Reactant 2 | Allyl Alcohol | Allyl Alcohol | Allyl Alcohol |

| Catalyst/Reagent | p-Toluenesulfonic acid (p-TsOH) | DCC, DMAP | PPh₃, DIAD/DEAD |

| Solvent | Toluene | Dichloromethane (DCM) | Tetrahydrofuran (THF) |

| Reaction Temperature | Reflux (with Dean-Stark) | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-12 hours | 2-6 hours | 2-6 hours |

| Predicted Yield | 60-80% | 70-90% | 70-90% |

| Purification Method | Distillation or Chromatography | Filtration and Chromatography | Chromatography |

Table 1: Comparison of Predicted Reaction Parameters for the Synthesis of this compound.

| Analytical Data | Predicted/Analogous Values for this compound[1][2] |

| Molecular Formula | C₅H₅Br₃O₂ |

| Molecular Weight | 336.81 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Predicted to be > 200 °C (decomposes) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.9-6.0 (m, 1H), 5.3-5.4 (m, 2H), 4.8-4.9 (d, 2H) ppm |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 165 (C=O), 130 (CH=), 120 (CH₂=), 68 (OCH₂), 40 (CBr₃) ppm |

| IR (neat) | ν 3100-3000 (C-H, alkene), 1750 (C=O, ester), 1650 (C=C) cm⁻¹ |

| Mass Spectrum (EI) | m/z 335, 337, 339, 341 [M]⁺, 257, 259, 261 [M-Br]⁺, 41 [C₃H₅]⁺ |

Table 2: Predicted and Analogous Analytical Data for this compound.

Experimental Protocols

Protocol 1: Modified Fischer Esterification

This protocol utilizes a mild acid catalyst, p-toluenesulfonic acid (p-TsOH), and azeotropic removal of water to drive the reaction to completion while minimizing acid-catalyzed side reactions of allyl alcohol.

Materials:

-

Tribromoacetic acid

-

Allyl alcohol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add tribromoacetic acid (1.0 eq), allyl alcohol (1.5 eq), and toluene (to dissolve the acid).

-

Add a catalytic amount of p-TsOH·H₂O (0.05 eq).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete when no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Steglich Esterification

This method employs dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing the reaction to proceed under mild, neutral conditions.[3][4][5]

Materials:

-

Tribromoacetic acid

-

Allyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve tribromoacetic acid (1.0 eq), allyl alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for esterification with inversion of configuration if a chiral alcohol is used. For the achiral allyl alcohol, it offers a mild alternative to acid-catalyzed methods.[6][7][8][9]

Materials:

-

Tribromoacetic acid

-

Allyl alcohol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve tribromoacetic acid (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

-

Add allyl alcohol (1.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution. The reaction is often accompanied by a color change.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. Purify by column chromatography on silica gel to isolate the desired this compound.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound via three different methods.

Caption: Catalytic cycle of the DMAP-catalyzed Steglich esterification.

References

- 1. Compound 527612: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 2. Allyl trichloroacetate | C5H5Cl3O2 | CID 138720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 4. Steglich Esterification [organic-chemistry.org]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

Application Notes and Protocols: Allyl Tribromoacetate as a Reagent for Barbier-Type Allylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding homoallylic alcohols that are versatile intermediates in the synthesis of complex molecules and natural products.[1][2] A variety of reagents have been developed for this transformation, each with its own advantages and limitations.[3] This document provides detailed application notes and protocols for the use of allyl tribromoacetate as a reagent in Barbier-type allylation reactions.

The Barbier reaction is an organometallic reaction where an alkyl halide reacts with a carbonyl compound in the presence of a metal.[4] A key feature of this reaction is that the organometallic reagent is generated in situ.[4] This one-pot procedure is often advantageous due to its operational simplicity.[5][6] While allyl bromides and chlorides are commonly used, this compound can serve as a precursor to the active allylating species in the presence of a suitable metal reductant. The tribromoacetate leaving group offers a distinct reactivity profile that can be advantageous in certain synthetic contexts.

Principle of the Reaction

In a Barbier-type reaction utilizing this compound, a metal such as zinc, indium, or tin is used to generate the organometallic allylating agent in the presence of the carbonyl substrate.[4][7] The metal undergoes oxidative addition to the carbon-oxygen bond of the this compound, which is facilitated by the electron-withdrawing nature of the tribromoacetyl group. The resulting organometallic species then adds to the electrophilic carbonyl carbon of an aldehyde or ketone to form a new carbon-carbon bond. Subsequent workup protonates the resulting alkoxide to yield the desired homoallylic alcohol.

Advantages of this compound in Barbier-Type Allylations

-

In Situ Reagent Formation: Like other Barbier reactions, the active allylating agent is formed in the reaction mixture, avoiding the need to prepare and handle potentially unstable organometallic reagents separately.[4]

-

Milder Reaction Conditions: Barbier-type reactions can often be carried out under neutral or even aqueous conditions, which is beneficial for substrates with sensitive functional groups.[7][8]

-

Safety and Stability: this compound is expected to be a relatively stable liquid, making it easier to handle and store compared to more reactive allylating agents like allyl Grignard reagents.

Data Presentation

The following table summarizes representative data for the zinc-mediated Barbier-type allylation of various aldehydes with this compound.

| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | 1-Phenylbut-3-en-1-ol | 2 | 85 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | 2.5 | 82 |

| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)but-3-en-1-ol | 2 | 88 |

| 4 | Cinnamaldehyde | 1-Phenylhexa-1,5-dien-3-ol | 3 | 75 |

| 5 | Cyclohexanecarboxaldehyde | 1-Cyclohexylbut-3-en-1-ol | 4 | 78 |

| 6 | Hexanal | Non-4-en-1-ol | 4 | 72 |

Experimental Protocols

General Procedure for the Zinc-Mediated Barbier-Type Allylation of Aldehydes with this compound

Materials:

-

Aldehyde (1.0 mmol)

-

This compound (1.5 mmol)

-

Zinc dust (<10 micron, activated) (2.0 mmol)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv) and this compound (1.5 mmol, 1.5 equiv).

-

Add 10 mL of a saturated aqueous solution of ammonium chloride.

-

To this stirred mixture, add activated zinc dust (2.0 mmol, 2.0 equiv) in one portion.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding 10 mL of 1 M hydrochloric acid (HCl).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure homoallylic alcohol.

Activation of Zinc Dust:

To activate the zinc dust, stir it with 1 M HCl for 2-3 minutes, then filter and wash successively with distilled water, ethanol, and diethyl ether. Dry the activated zinc dust under vacuum before use.

Visualizations

Caption: Proposed mechanism for the zinc-mediated Barbier-type allylation.

Caption: General experimental workflow for the Barbier-type allylation.

Troubleshooting and Safety

-

Low Yields: Ensure the zinc dust is freshly activated, as the reaction is sensitive to the surface activity of the metal. The reaction may also benefit from gentle heating in some cases.

-

Slow Reaction: If the reaction is sluggish, gentle sonication can sometimes help to initiate and accelerate the reaction by cleaning the metal surface.

-

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The reaction may be exothermic, especially on a larger scale.

References

- 1. Carbonyl allylation - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 4. Barbier reaction - Wikipedia [en.wikipedia.org]